3-Trifluoromethylthio-phenyl-hydrazine
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Overview
Description
3-Trifluoromethylthio-phenyl-hydrazine is a chemical compound with the molecular formula C7H7F3N2S and a molecular weight of 208.2 g/mol . This compound is known for its unique trifluoromethylthio group, which imparts distinct chemical properties and reactivity. It is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-bromo-phenylhydrazine with trifluoromethylthiolate salts under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3-Trifluoromethylthio-phenyl-hydrazine may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethylthio-phenyl-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Hydrazines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Trifluoromethylthio-phenyl-hydrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Trifluoromethylthio-phenyl-hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to interactions with enzymes, receptors, and other biomolecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-phenylhydrazine: Similar structure but lacks the sulfur atom, leading to different chemical properties and reactivity.
4-Trifluoromethyl-phenylhydrazine: Positional isomer with the trifluoromethyl group at the para position, affecting its reactivity and applications.
Uniqueness
3-Trifluoromethylthio-phenyl-hydrazine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties, such as increased lipophilicity and reactivity towards various chemical transformations. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
[3-(trifluoromethylsulfanyl)phenyl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-3-1-2-5(4-6)12-11/h1-4,12H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNCIRYSEMMHOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558514 |
Source
|
Record name | {3-[(Trifluoromethyl)sulfanyl]phenyl}hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123418-93-9 |
Source
|
Record name | {3-[(Trifluoromethyl)sulfanyl]phenyl}hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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